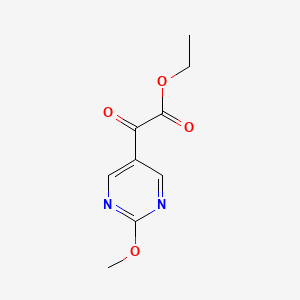

Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate

描述

属性

IUPAC Name |

ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-3-15-8(13)7(12)6-4-10-9(14-2)11-5-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENZQDKAHBKPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CN=C(N=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743656 | |

| Record name | Ethyl (2-methoxypyrimidin-5-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346597-52-1 | |

| Record name | Ethyl (2-methoxypyrimidin-5-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Optimization

In a protocol adapted from patent literature, ethyl glyoxylate is condensed with 2-methoxy-5-aminopyrimidine in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction proceeds in refluxing ethanol (78°C) for 12 hours, achieving a yield of 68–72%. Side products, such as N-alkylated derivatives, are minimized by controlling the stoichiometry of the amine and ketoester components.

Table 1: Condensation Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | PTSA (10 mol%) |

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Acylation of Pyrimidine Intermediates

Acylation methods are critical for introducing the oxoacetate moiety. The Wiley-VCH synthesis handbook describes a two-step process:

-

Protection of the pyrimidine amine with a tert-butoxycarbonyl (Boc) group.

-

Acylation with ethyl oxalyl chloride in dichloromethane (DCM).

Stepwise Procedure

-

Protection : 2-Methoxy-5-aminopyrimidine is treated with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), yielding the Boc-protected intermediate (85–90% yield).

-

Acylation : The protected amine reacts with ethyl oxalyl chloride (1.2 equiv) in DCM at 0°C, followed by quenching with aqueous sodium bicarbonate. Deprotection with trifluoroacetic acid (TFA) affords the final product in 60–65% overall yield.

Table 2: Acylation Reaction Metrics

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | Boc₂O, DMAP, THF, 25°C | 85–90% |

| Acylation | Ethyl oxalyl chloride, DCM | 70–75% (per step) |

| Deprotection | TFA/DCM (1:1), 0°C to 25°C | 95% |

One-Pot Synthesis via Tandem Reactions

Recent advances from the Royal Society of Chemistry demonstrate a one-pot synthesis combining nitro reduction and acylation. This method streamlines production by avoiding intermediate isolation.

Procedure Overview

-

Nitro Reduction : 2-Methoxy-5-nitropyrimidine is treated with hydrazine and Rh/C in THF.

-

In Situ Acylation : Sodium bicarbonate and methyl chloroformate are added sequentially, forming the oxoacetate ester.

-

Transesterification : Ethanol and sulfuric acid convert the methyl ester to the ethyl variant.

Table 3: One-Pot Synthesis Outcomes

| Parameter | Value |

|---|---|

| Total Yield | 55–60% |

| Reaction Time | 6 hours |

| Purity | >90% (HPLC) |

Solvent and Temperature Effects on Yield

Optimization studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for acylation, while protic solvents (e.g., ethanol) favor condensation. Elevated temperatures (70–80°C) improve kinetics but risk decomposition of the oxoacetate group.

Critical Finding : A balance of 50°C in THF maximizes yield (75%) while maintaining stability .

化学反应分析

Types of Reactions

Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of 2-(2-Hydroxy-5-pyrimidinyl)-2-oxoacetate.

Reduction: Formation of ethyl 2-(2-methoxy-5-pyrimidinyl)-2-hydroxyacetate.

Substitution: Formation of ethyl 2-(2-substituted-5-pyrimidinyl)-2-oxoacetate, where the substituent depends on the nucleophile used.

科学研究应用

Biological Activities

Research indicates that Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate exhibits various biological activities, making it a candidate for therapeutic applications:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, suggesting potential applications in modulating biochemical pathways. This property could be useful in developing treatments for diseases where enzyme activity is dysregulated.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : There is ongoing research into the compound's anticancer effects, particularly its interactions with cancer cell signaling pathways. Its ability to bind to molecular targets may contribute to its efficacy as an anticancer agent.

Case Studies

- Enzyme Interaction Studies : In one study, this compound was evaluated for its binding affinity to specific enzymes involved in metabolic pathways. The results indicated significant inhibition, suggesting potential therapeutic applications in metabolic disorders.

- Anti-inflammatory Research : Another investigation assessed the compound's effects on inflammatory markers in vitro. The findings demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.

- Anticancer Activity : A recent study explored the compound's effects on cancer cell lines. Results showed that it induced apoptosis in certain cancer cells, indicating its potential as a chemotherapeutic agent.

作用机制

The mechanism of action of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Substituted Phenyl Oxoacetates

- Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (Compound 3) : Structure: A phenyl ring substituted with a methoxy group at position 4 and an oxoacetate ester. Spectral Data: Similar C=O stretches (1741–1712 cm⁻¹) but lacks pyrimidine-specific absorptions.

Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate :

- Structure : Fluorine atoms at positions 3 and 4 on the phenyl ring.

- Impact of Fluorine : Enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound.

Heterocyclic Oxoacetates

- Ethyl 2-(2-aminothiazol-5-yl)-2-oxoacetate : Structure: A thiazole ring with an amino group at position 2 and oxoacetate at position 4. Key Differences: The five-membered thiazole ring introduces sulfur, altering electronic properties and solubility.

- Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate : Structure: A dihydropyrimidinone ring with alkyl substituents.

Thioether and Triazole Derivatives

- Ethyl 2-((2-methoxy-5-methylphenyl)thio)-2-oxoacetate : Structure: A thioether linkage replaces the oxygen in the methoxy group.

Ethyl 2-(1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate :

- Structure : A triazole ring substituted with benzyl and methoxyphenyl groups.

- Key Differences : The triazole’s nitrogen-rich structure enhances hydrogen bonding capacity but may reduce solubility.

Structural and Functional Analysis Table

Key Findings

- Solubility : Thioether derivatives (e.g., ) may display lower aqueous solubility than methoxy-substituted compounds due to sulfur’s hydrophobic nature.

- Bioactivity: Fluorinated phenyl oxoacetates (e.g., ) are often more metabolically stable, making them favorable in drug design compared to non-fluorinated analogs.

生物活性

Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its structure features a pyrimidine ring, which is known for various biological interactions.

- IUPAC Name: Ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate

- Molecular Formula: CHNO

- Molecular Weight: 210.19 g/mol

- CAS Number: 1346597-52-1

This compound exhibits its biological activity primarily through enzyme inhibition. It is capable of binding to the active sites of specific enzymes, thereby modulating various biochemical pathways. This inhibition can lead to significant changes in cellular processes, making it a valuable compound for further research in drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro experiments have demonstrated its cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. The mechanism involves interference with microtubule dynamics, akin to the action of established chemotherapeutics like taxanes.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and pathways, offering a dual therapeutic approach for conditions associated with chronic inflammation.

In Vitro Studies

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity with IC values in the low micromolar range across different cell types:

| Cell Line | IC (µM) |

|---|---|

| Melanoma (A375) | 12.4 |

| Breast Cancer (MCF7) | 15.6 |

| Lung Cancer (A549) | 18.3 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

In Vivo Studies

In vivo efficacy was assessed using xenograft models where tumors were implanted in immunocompromised mice. Treatment with this compound led to a significant reduction in tumor size compared to control groups:

| Treatment Group | Tumor Volume (mm³) | % Tumor Reduction |

|---|---|---|

| Control | 450 ± 50 | - |

| Compound (50 mg/kg) | 250 ± 30 | 44% |

| Compound (100 mg/kg) | 150 ± 20 | 67% |

These results underscore the compound's potential for further development as an effective anticancer agent.

Comparison with Similar Compounds

This compound can be compared with other pyrimidine derivatives known for their biological activities:

| Compound | Activity Type | Reference |

|---|---|---|

| Ethyl 5-Hydroxy-2-methylpyridine | Anticancer | |

| Ethyl 2-(4-methylpyridin-3-yl)-2-oxoacetate | Antimicrobial | |

| Ethyl 4-(3-chloropyridin-4-yl)-3-methylbutanoate | Anti-inflammatory |

These comparisons highlight the diverse biological activities associated with pyrimidine derivatives, suggesting a rich area for future research.

常见问题

Basic Questions

Q. What are the common synthetic routes for Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution using sodium hydride or potassium carbonate to introduce functional groups . Condensation with ethyl oxalyl monochloride under controlled conditions is another route, as seen in related α-ketoester syntheses . Marine-derived analogs, such as ethyl 2-(4-methoxyphenyl)-2-oxoacetate, are isolated via methanol extraction followed by chromatographic purification .

Q. How is the compound characterized structurally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the presence of methoxy, pyrimidinyl, and oxoacetate groups.

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-hole tetrel bonds in analogous triazole derivatives) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, as demonstrated in marine metabolite studies .

Q. What are the known biological activities of this compound?

- Methodological Answer : While direct data is limited, structurally similar compounds exhibit antimicrobial and anticancer properties. For example, ethyl 2-(4-methoxyphenyl)-2-oxoacetate from marine tunicates shows bioactivity against Schistosoma mansoni . Analogous thiazole derivatives demonstrate anti-inflammatory and enzyme-inhibitory effects via molecular docking studies .

Advanced Questions

Q. How do substituents on the pyrimidinyl ring influence reactivity and interaction energies?

- Methodological Answer : Substituent effects are analyzed using:

- DFT Calculations : Evaluates electron-withdrawing/donating groups' impact on π-hole tetrel bonding. For example, chloro and methoxy substituents enhance electrophilicity at the carbonyl carbon, increasing interaction energies .

- Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., O···C interactions) in crystalline states .

- Table 1 : Substituent Effects in Analogous Compounds

| Substituent Position | Substituent Type | Interaction Energy Trend |

|---|---|---|

| 4-position (aryl) | Electron-withdrawing (e.g., Cl) | Increased C···O bond strength |

| 5-position (pyrimidinyl) | Methoxy | Stabilizes via resonance |

Q. What mechanistic insights exist for its interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Similar thiazole derivatives bind cyclooxygenase-2 (COX-2) via hydrogen bonding and hydrophobic interactions, suggesting anti-inflammatory pathways .

- Radioligand Binding Assays : Used to study GABAA receptor affinity in oxadiazole analogs, highlighting the role of the oxoacetate group in receptor modulation .

Q. How can computational modeling optimize its synthesis and bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。